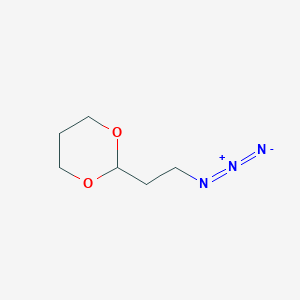
2-(1,3-Dioxane-2-yl)ethyl azide
Vue d'ensemble
Description
“2-(1,3-Dioxane-2-yl)ethyl azide” is a potent chemical compound used in various scientific research. It is a derivative of 1,3-Dioxane , which is a heterocyclic organic compound. It is also related to Ethyl-1,3-hexanediol .
Synthesis Analysis
The synthesis of “2-(1,3-Dioxane-2-yl)ethyl azide” could potentially involve the use of 1,3-Dioxane-2-ethyl- magnesium complex . The reaction involves the in situ generation of the N -acyliminium ion intermediate, which undergoes a nucleophilic attack by the azide ion, followed by a [3 + 2]-intramolecular azide–alkyne cycloaddition reaction .
Molecular Structure Analysis
The molecular structure of “2-(1,3-Dioxane-2-yl)ethyl azide” is related to that of 2-(1,3-Dioxan-2-yl)ethanol . The molecular formula of 2-(1,3-Dioxan-2-yl)ethanol is CHO, with an average mass of 132.158 Da and a monoisotopic mass of 132.078644 Da .
Chemical Reactions Analysis
The chemical reactions involving “2-(1,3-Dioxane-2-yl)ethyl azide” could potentially involve Grignard reactions . The azide ion is a great nucleophile and can be used in SN2 reactions .
Applications De Recherche Scientifique
Organic Synthesis
2-(2-Azidoethyl)-1,3-dioxane: is a versatile compound in organic synthesis, particularly in the construction of macrocycle structures . It is used in the synthesis of adamantylated calix 4arenes , which are macrocycles with potential applications in molecular recognition and catalysis . The azidoethyl group serves as a precursor for further functionalization through reactions such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) , enabling the creation of diverse molecular architectures .
Polymer Chemistry
In polymer chemistry, this compound finds application in the polymerization of dopamine analogues . By replacing the amine group with an azide, researchers can trigger polymerization using sodium periodate to form particles with unique properties . These particles differ in morphology from traditional polydopamine and are soluble in organic solvents, which could lead to new materials for biomedical and surface engineering applications .
Mécanisme D'action
Target of Action
Azide-containing compounds are known to interact with various biological targets . For instance, 1,2,3-triazole hybrids, which contain azide groups, have been found to target tubulin, a protein involved in cell division .
Mode of Action
Azide groups are known to participate in click chemistry reactions, specifically in the huisgen 1,3-dipolar cycloaddition . This reaction involves the azide group and an alkyne group, resulting in the formation of a 1,2,3-triazole ring . This reaction is often used in bioconjugation applications, suggesting that 2-(2-azidoethyl)-1,3-dioxane could potentially interact with its targets through a similar mechanism .
Biochemical Pathways
Azide-containing compounds have been used in the synthesis of various bioactive compounds, suggesting that they may interact with multiple biochemical pathways . For instance, azide groups have been used in the synthesis of imidazole-thiazolidine-2,4-dione coupled 1,2,3-triazoles, which have shown antiproliferative activity against various human cell lines .
Pharmacokinetics
The pharmacokinetics of new drugs can be evaluated using techniques such as positron emission tomography (pet), which can provide information about the biodistribution and pharmacokinetic parameters of new compounds .
Result of Action
Azide-containing compounds have been used in the synthesis of various bioactive compounds, suggesting that they may have diverse molecular and cellular effects .
Action Environment
Factors such as temperature, ph, and the presence of other chemical species could potentially influence the reactivity of the azide group and thus the compound’s overall action .
Orientations Futures
Propriétés
IUPAC Name |
2-(2-azidoethyl)-1,3-dioxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O2/c7-9-8-3-2-6-10-4-1-5-11-6/h6H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXUSMHTZJXLBHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-Dioxane-2-yl)ethyl azide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(4-Bromophenylsulfonyl)-1-oxa-6-azaspiro[2.5]octane](/img/structure/B1444176.png)
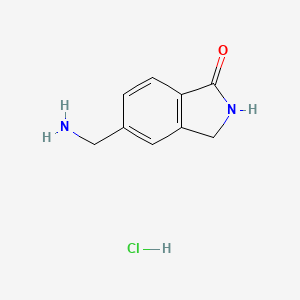


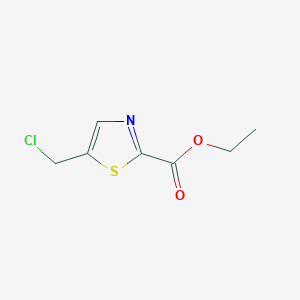





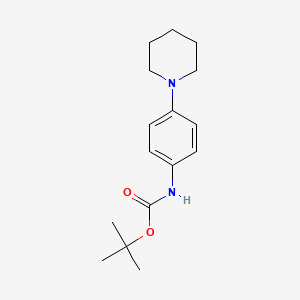
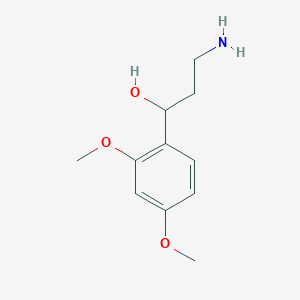
![1-[(1H-pyrazol-1-yl)methyl]cyclopentan-1-ol](/img/structure/B1444196.png)
